molecular formula C8H8ClN3 B14045190 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine

7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine

Cat. No.: B14045190
M. Wt: 181.62 g/mol
InChI Key: OALOBBHKSBVGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are cyclized with various carbonyl compounds to form the imidazo[4,5-B]pyridine core .

Industrial Production Methods: Industrial production methods often rely on scalable reactions such as the Buchwald-Hartwig and Suzuki cross-coupling reactions.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. One example is its role as an angiotensin II receptor antagonist, which helps in managing hypertension . Additionally, it can influence the NF-kappaB pathway through phosphorylation processes .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and ethyl groups enhance its reactivity and potential for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

7-chloro-3-ethylimidazo[4,5-b]pyridine

InChI

InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(9)3-4-10-8(7)12/h3-5H,2H2,1H3

InChI Key

OALOBBHKSBVGFH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C=CN=C21)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.